N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.
Condensation Reaction: The furan derivative undergoes a condensation reaction with an amine to form the imine (Schiff base).
Formation of the Triazole Derivative: The triazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The final step involves coupling the furan-imine derivative with the triazole derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The presence of the triazole ring suggests it may interfere with nucleic acid synthesis or function, while the furan ring could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylthiophene-3-carboxamide
- 6-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a furan ring, a triazole ring, and a sulfanyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12-8-9-15(24-12)10-18-20-16(23)11-25-17-21-19-13(2)22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQNXTJAXKTUFV-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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